molecular formula C10H6Br2N2 B13903752 5-Bromo-2-(3-bromophenyl)pyrimidine

5-Bromo-2-(3-bromophenyl)pyrimidine

Cat. No.: B13903752
M. Wt: 313.98 g/mol
InChI Key: BOXWQGIWLQOKMT-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-bromophenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of bromine atoms at the 5-position of the pyrimidine ring and the 3-position of the phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-bromophenyl)pyrimidine can be achieved through several methods. One common approach involves the bromination of pyrimidine derivatives. For example, the bromination of 2-(3-bromophenyl)pyrimidine can be carried out using bromine or other brominating agents under controlled conditions to yield the desired compound .

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of 2-bromopyrimidine with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-bromophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction with 3-bromophenylboronic acid yields 5-phenyl-2-(3-bromophenyl)pyrimidine .

Scientific Research Applications

5-Bromo-2-(3-bromophenyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C10H6Br2N2

Molecular Weight

313.98 g/mol

IUPAC Name

5-bromo-2-(3-bromophenyl)pyrimidine

InChI

InChI=1S/C10H6Br2N2/c11-8-3-1-2-7(4-8)10-13-5-9(12)6-14-10/h1-6H

InChI Key

BOXWQGIWLQOKMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=C(C=N2)Br

Origin of Product

United States

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